molecular formula C14H15NO2S B14369712 2-Thiophenecarboxylic acid, 3-(methylamino)-5-phenyl-, ethyl ester CAS No. 92802-07-8

2-Thiophenecarboxylic acid, 3-(methylamino)-5-phenyl-, ethyl ester

Cat. No.: B14369712
CAS No.: 92802-07-8
M. Wt: 261.34 g/mol
InChI Key: RTFZGXMXUUYTRB-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylic acid, 3-(methylamino)-5-phenyl-, ethyl ester is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a carboxylic acid group, a methylamino group, and a phenyl group attached to the thiophene ring, with an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylic acid, 3-(methylamino)-5-phenyl-, ethyl ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxylic acid, 3-(methylamino)-5-phenyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-Thiophenecarboxylic acid, 3-(methylamino)-5-phenyl-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 3-(methylamino)-5-phenyl-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenecarboxylic acid, 3-(methylamino)-5-phenyl-, ethyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methylamino and phenyl groups enhances its potential for interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

92802-07-8

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

ethyl 3-(methylamino)-5-phenylthiophene-2-carboxylate

InChI

InChI=1S/C14H15NO2S/c1-3-17-14(16)13-11(15-2)9-12(18-13)10-7-5-4-6-8-10/h4-9,15H,3H2,1-2H3

InChI Key

RTFZGXMXUUYTRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC

Origin of Product

United States

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